

Application Notes and Protocols: 1-Methylpyridinium Chloride as an Ionic Liquid

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Compound of Interest

Compound Name: 1-Methylpyridinium chloride

Cat. No.: B126416

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Introduction

1-Methylpyridinium chloride (1-MPyCl) is a quaternary ammonium salt with the molecular formula C_6H_8ClN .^[1] It presents as a white crystalline solid soluble in polar solvents, particularly water.^[1] While a solid at room temperature, it is a key component and precursor in the formation of ionic liquids (ILs), a class of salts with low melting points (typically below 100°C).^{[1][2]} The N-methylpyridinium cation is a common constituent in these "designer solvents," which are noted for their high thermal stability, low vapor pressure, and wide electrochemical windows.^{[1][2][3]} These properties make 1-MPyCl and its derivatives valuable in diverse scientific fields, including organic synthesis, electrochemistry, and pharmaceutical research.^{[1][2]}

Physicochemical and Safety Data

Quantitative data for **1-Methylpyridinium chloride** is summarized below. It is crucial to handle this compound with appropriate safety measures, as it is toxic if swallowed and can cause skin and eye irritation.^[4]

Table 1: Physicochemical Properties of **1-Methylpyridinium Chloride**

Property	Value	Reference
Molecular Formula	C ₆ H ₈ ClN	[1][4]
Molecular Weight	129.59 g/mol	[4]
IUPAC Name	1-methylpyridin-1-ium chloride	[4]
CAS Number	7680-73-1	[4]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	138.0 to 144.0 °C	[5]
Solubility	Soluble in water	[1][5]

| Purity | >98.0% |[6] |

Table 2: GHS Hazard and Precautionary Statements

GHS Statement	Code	Description	Reference
Hazard	H301	Toxic if swallowed	[1][4]
Hazard	H315	Causes skin irritation	[1][4]
Hazard	H319	Causes serious eye irritation	[1][4]
Precautionary	P264	Wash skin thoroughly after handling	[4]
Precautionary	P270	Do not eat, drink or smoke when using this product	
Precautionary	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor	
Precautionary	P302 + P352	IF ON SKIN: Wash with plenty of water	
Precautionary	P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[4]

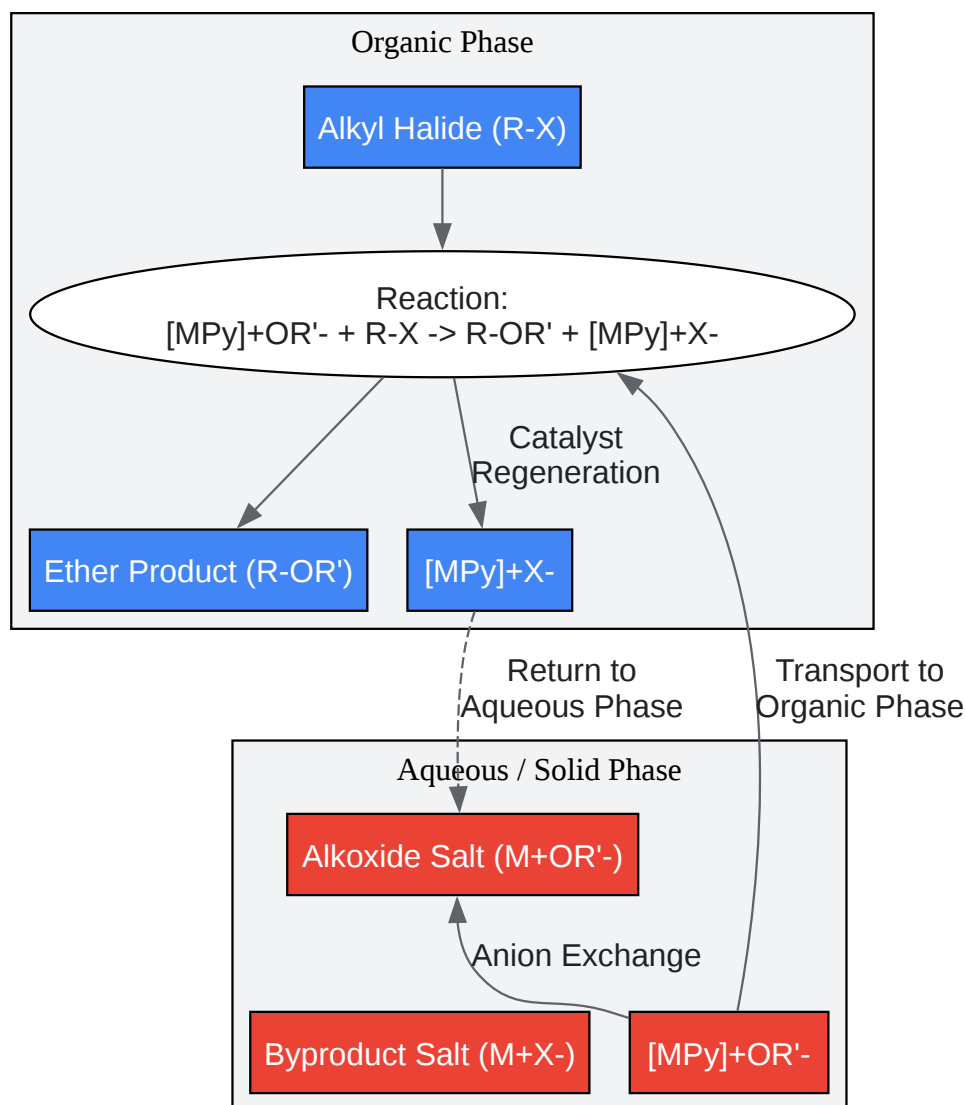
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant | |

Applications

Phase-Transfer Catalysis in Organic Synthesis

Pyridinium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in separate immiscible phases (e.g., solid-liquid or liquid-liquid).[7] 1-MPyCl can function in this capacity, where the N-methylpyridinium cation transports an anion from an

aqueous or solid phase into an organic phase, where the reaction can proceed. This is particularly useful in reactions like the Williamson ether synthesis.[7] The general efficiency of pyridinium-based PTCs can be enhanced by substituents that increase the lipophilicity and stability of the cation.[7]



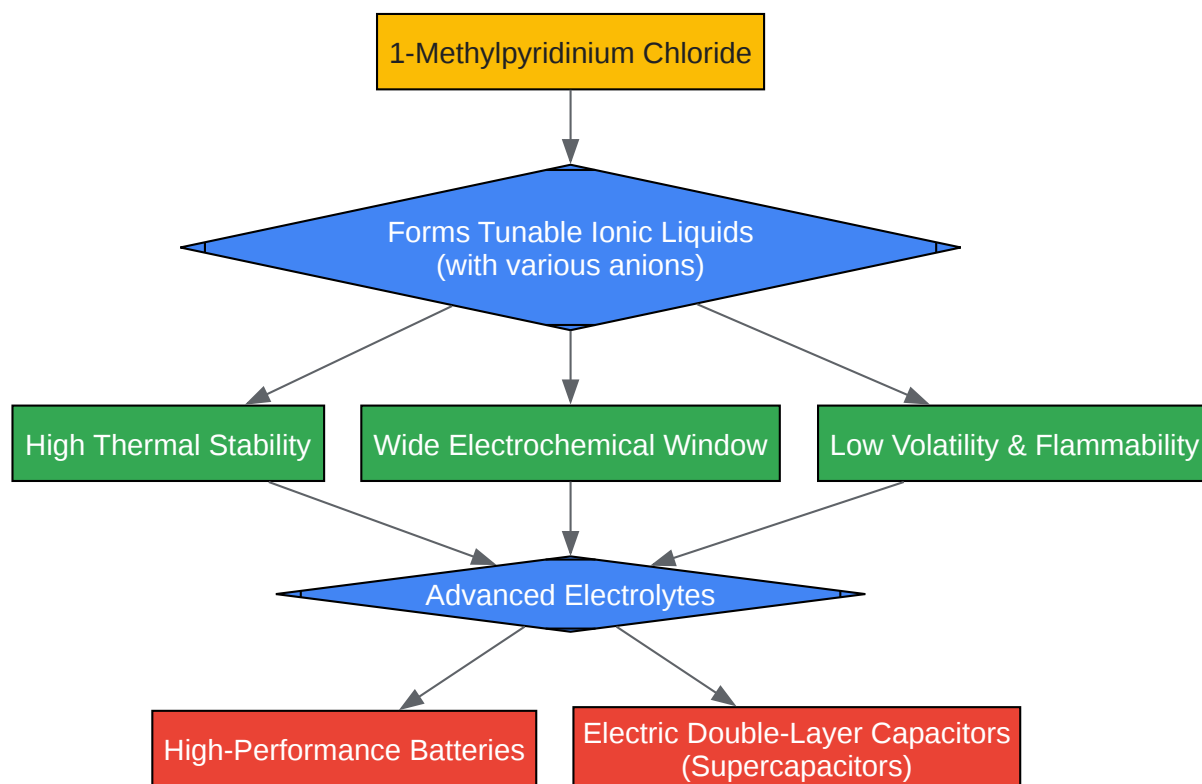
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Caption: Catalytic cycle for a phase-transfer catalyzed Williamson ether synthesis.

Precursor for Ionic Liquids in Electrochemistry

The N-methylpyridinium cation is a fundamental component for creating ionic liquids used in electrochemical applications such as batteries and electric double-layer capacitors (EDLCs).[1]

[8] These ILs are desirable as electrolytes due to their wide electrochemical window, non-flammability, and high ionic conductivity, which contribute to the safety and performance of energy storage devices.[2][8] The properties of the final ionic liquid can be tuned by pairing the 1-methylpyridinium cation with different anions.



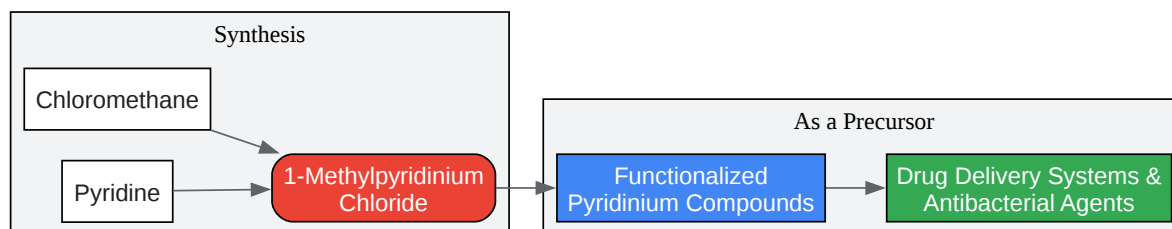
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Caption: Logical pathway from 1-MPyCl properties to electrochemical applications.

Intermediate in Pharmaceutical and Chemical Synthesis

1-Methylpyridinium chloride serves as a versatile starting material for the synthesis of more complex pyridinium compounds used in materials science and the pharmaceutical industry.[1] Its derivatives are being explored for applications in drug formulation and delivery systems.[1] [2] Notably, 1-MPyCl is a known degradation product of Pralidoxime chloride, a drug used to combat poisoning from nerve agents by reactivating acetylcholinesterase.[5] Some

functionalized 5-methylpyridinium derivatives have also shown potential as antibacterial agents.



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Caption: Synthesis of 1-MPyCl and its role as a chemical precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpyridinium Chloride via Direct Quaternization

This protocol describes a general method for synthesizing 1-MPyCl by reacting pyridine with a methylating agent. This method is based on the principle of direct quaternization of the nitrogen atom in the pyridine ring.^{[1][9]}

Materials:

- Pyridine (C_5H_5N)
- Chloromethane (CH_3Cl) or Dimethyl sulfate ($((CH_3O)_2SO_2)$) followed by anion exchange
- Anhydrous diethyl ether or other suitable non-polar solvent for washing
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- **Reaction:** Add pyridine to the flask. If using liquid chloromethane, cool the flask significantly (e.g., in a dry ice/acetone bath) before carefully adding the chloromethane. If using gaseous chloromethane, bubble it through the pyridine solution. A more common laboratory preparation involves using dimethyl sulfate.^[9]
- **Reflux:** Gently heat the reaction mixture under reflux. The reaction time and temperature will vary depending on the specific reagents but can range from a few hours to overnight. Monitor the reaction for the formation of a white precipitate, which is the 1-methylpyridinium salt.
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. The solid product may precipitate out. If necessary, add anhydrous diethyl ether to facilitate complete precipitation.
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid several times with anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified white solid under a vacuum to yield **1-Methylpyridinium chloride**. Store the final product in a desiccator under an inert atmosphere, as it is hygroscopic.^[5]

Protocol 2: Williamson Ether Synthesis using 1-MPyCl as a Phase-Transfer Catalyst

This protocol provides a method for the etherification of a phenol with an alkyl halide under solid-liquid phase-transfer catalysis (SL-PTC) conditions, using 1-MPyCl as the catalyst.^[7]

Materials:

- Phenol (e.g., 4-nitrophenol)
- Alkyl halide (e.g., benzyl bromide)
- Base (e.g., solid potassium carbonate, K_2CO_3)

- **1-Methylpyridinium chloride (1-MPyCl)** (catalytic amount, e.g., 1-5 mol%)
- Aprotic organic solvent (e.g., Toluene or Acetonitrile)
- Round-bottom flask, reflux condenser, magnetic stirrer
- TLC plates for reaction monitoring

Procedure:

- **Charging the Flask:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol, solid potassium carbonate, 1-MPyCl catalyst, and the organic solvent.
- **Initiating the Reaction:** Begin stirring the mixture vigorously. Add the alkyl halide to the flask.
- **Heating:** Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~80-110°C).
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from 4 to 8 hours.[7]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid base (K_2CO_3 and the resulting KBr) from the solution.
- **Extraction:** Wash the filtrate with water to remove any remaining inorganic salts and the 1-MPyCl catalyst. If the product is in an organic layer, separate the layers and wash the organic phase with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield the pure ether.

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